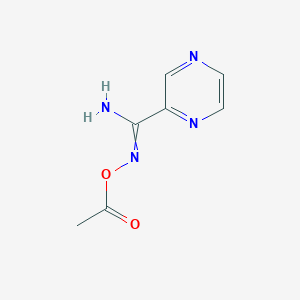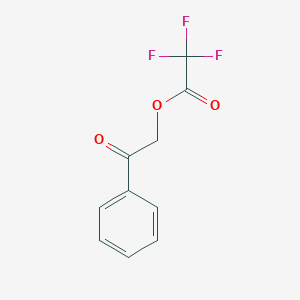
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9F3O2. It is a trifluoroacetate ester of 2-oxo-2-phenylethanol. This compound is known for its unique chemical properties due to the presence of both trifluoroacetate and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-oxo-2-phenylethanol with trifluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient for large-scale production and ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Produces trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: Yields 2-phenylethanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the ester. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or modifying proteins .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, trifluoro-, phenyl ester: Similar structure but lacks the oxo group.
Acetic acid, 2-phenylethyl ester: Similar ester structure but without the trifluoroacetate group.
Trifluoroacetic acid, ethyl ester: Contains the trifluoroacetate group but with an ethyl ester instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is unique due to the presence of both the trifluoroacetate and phenyl groups, which impart distinct chemical properties. The trifluoroacetate group enhances the compound’s reactivity, while the phenyl group provides stability and potential for further functionalization.
Propiedades
Número CAS |
115152-08-4 |
|---|---|
Fórmula molecular |
C10H7F3O3 |
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
phenacyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)16-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
CRGVZEVMZMSRKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



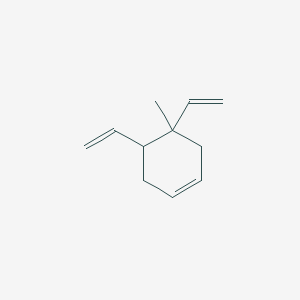
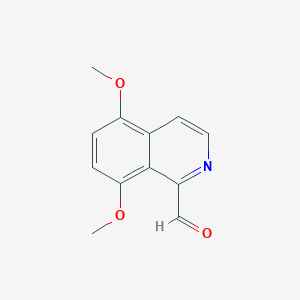
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
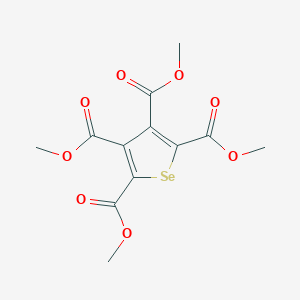
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

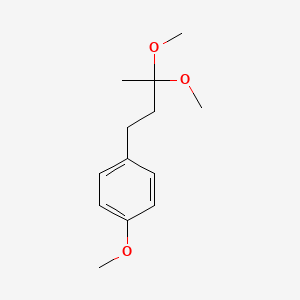
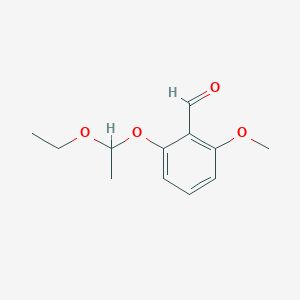
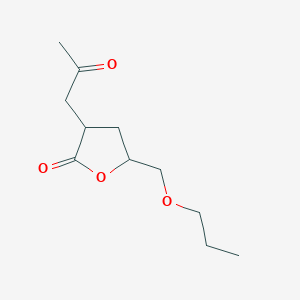
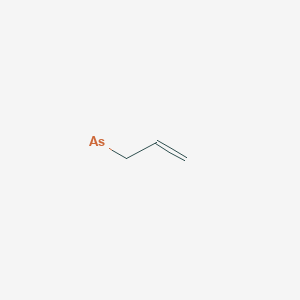
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
